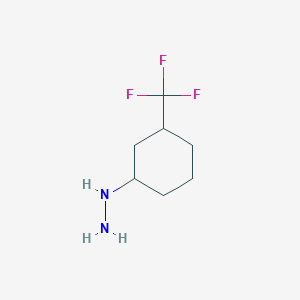

1-(3-(Trifluoromethyl)cyclohexyl)hydrazine

説明

Structure

3D Structure

特性

分子式 |

C7H13F3N2 |

|---|---|

分子量 |

182.19 g/mol |

IUPAC名 |

[3-(trifluoromethyl)cyclohexyl]hydrazine |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h5-6,12H,1-4,11H2 |

InChIキー |

ZADCDXGGSDKHKY-UHFFFAOYSA-N |

正規SMILES |

C1CC(CC(C1)NN)C(F)(F)F |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 1 3 Trifluoromethyl Cyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group confers significant nucleophilic character to the molecule, making it reactive towards a variety of electrophilic partners.

1-(3-(Trifluoromethyl)cyclohexyl)hydrazine readily reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form the corresponding hydrazones. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. vedantu.com The initial step involves the attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable C=N double bond of the hydrazone. vedantu.comlibretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

Elimination of Water: The lone pair on the second nitrogen atom facilitates the elimination of water, forming a C=N double bond and regenerating the acid catalyst.

This reaction is fundamental in synthetic chemistry for the derivatization of carbonyl compounds and as a precursor for further transformations, such as the Wolff-Kishner reduction. libretexts.org

Table 1: Representative Hydrazone Formation Reactions This table is illustrative, based on the general reactivity of hydrazines.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) | Conditions |

|---|---|---|---|

| This compound | Acetone (B3395972) | 2-((2-(3-(Trifluoromethyl)cyclohexyl)hydrazinylidene)propane | Mildly acidic (pH 4-5), Ethanol |

| This compound | Benzaldehyde (B42025) | 1-Benzylidene-2-(3-(trifluoromethyl)cyclohexyl)hydrazine | Mildly acidic, Reflux |

| This compound | Cyclohexanone | 1-Cyclohexylidene-2-(3-(trifluoromethyl)cyclohexyl)hydrazine | Acetic acid (cat.), Methanol |

Hydrohydrazination involves the addition of the N-H bond of a hydrazine across a carbon-carbon multiple bond, such as an alkyne or alkene. This reaction provides a direct route to substituted hydrazones and other nitrogen-containing compounds. For substrates like this compound, this reaction is typically mediated by a transition metal catalyst. Titanium-catalyzed hydrohydrazination of alkynes with 1,1-disubstituted hydrazines has been reported to yield hydrazones. msu.edu The reaction can be applied to both terminal and internal alkynes. msu.edu In some cases, particularly with aryl-substituted hydrazines, the resulting hydrazone can undergo a subsequent acid-catalyzed Fischer indole (B1671886) synthesis in a one-pot procedure. msu.edu

The general catalytic cycle for a titanium-catalyzed process involves:

Formation of a titanium-hydrazido complex.

Insertion of the alkyne into the Ti-N bond.

Protonolysis to release the hydrazone product and regenerate the active catalyst.

Electrophilic Reactivity Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence significantly influences the electronic properties of the cyclohexane (B81311) ring. Direct electrophilic attack on the CF₃ group itself is not a feasible reaction pathway. wikipedia.org Instead, the group's primary role is to deactivate the cyclohexane ring towards electrophilic substitution by inductively withdrawing electron density. This deactivating effect would make reactions like electrophilic aromatic substitution (on an analogous benzene (B151609) ring) significantly more difficult. wikipedia.org The CF₃ group's influence is primarily observed in how it modifies the reactivity of other parts of the molecule, rather than participating directly as an electrophile.

Radical Reactions and Trifluoromethylation Strategies

Both the hydrazine moiety and the trifluoromethyl group can be involved in radical reactions. Hydrazines can serve as precursors to radical species through oxidation or photochemical activation. organic-chemistry.org These radicals can then participate in various coupling reactions to form carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org

The trifluoromethyl group is of great interest in medicinal and agrochemical chemistry, and radical trifluoromethylation is a key method for its introduction into organic molecules. rsc.org While this compound already contains the CF₃ group, it could theoretically be a substrate in radical reactions. For instance, a radical generated elsewhere in the molecule could undergo cyclization. A visible-light-induced photoredox-catalyzed radical trifluoromethylation/cyclization cascade has been used to synthesize CF₃-containing dihydropyrazoles from β,γ-unsaturated hydrazones. acs.org This suggests that if a suitable unsaturated hydrazone derivative of this compound were prepared, it could undergo a similar radical cyclization. Such reactions often use a CF₃ radical source like Togni's or Umemoto's reagents and a photocatalyst. acs.orgnih.gov The mechanism generally involves the generation of a trifluoromethyl radical, its addition to a double bond, and subsequent intramolecular cyclization of the resulting radical intermediate. nih.gov

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of hydrazines, containing two adjacent nucleophilic nitrogen atoms, makes them ideal precursors for the synthesis of nitrogen-containing heterocycles.

The most classic and widely used method for synthesizing pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgmdpi.com When this compound is treated with a 1,3-dicarbonyl compound (like acetylacetone (B45752) or ethyl acetoacetate), a two-step reaction occurs:

Hydrazone Formation: One of the nitrogen atoms reacts with one of the carbonyl groups to form a hydrazone intermediate.

Intramolecular Cyclization and Dehydration: The second nitrogen atom then attacks the remaining carbonyl group, leading to a five-membered ring intermediate which subsequently dehydrates to form the stable aromatic pyrazole ring.

The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can lead to two regioisomers. The regioselectivity is influenced by the steric and electronic properties of both reactants. nih.gov Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (less sterically hindered) carbonyl group first.

Table 2: Knorr Pyrazole Synthesis - A Representative Reaction This table is illustrative, based on the general reactivity of hydrazines with 1,3-dicarbonyls.

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Potential Pyrazole Product | Conditions |

|---|---|---|---|

| This compound | Acetylacetone (2,4-Pentanedione) | 1-(3-(Trifluoromethyl)cyclohexyl)-3,5-dimethyl-1H-pyrazole | Acetic Acid or Ethanol, Reflux |

| This compound | Ethyl Acetoacetate | 5-Methyl-2-(3-(trifluoromethyl)cyclohexyl)-2,4-dihydro-3H-pyrazol-3-one | Sodium Ethoxide, Ethanol |

| This compound | Dibenzoylmethane | 1-(3-(Trifluoromethyl)cyclohexyl)-3,5-diphenyl-1H-pyrazole | Acetic Acid, Reflux |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Benzaldehyde |

| Cyclohexanone |

| 2-((2-(3-(Trifluoromethyl)cyclohexyl)hydrazinylidene)propane |

| 1-Benzylidene-2-(3-(trifluoromethyl)cyclohexyl)hydrazine |

| 1-Cyclohexylidene-2-(3-(trifluoromethyl)cyclohexyl)hydrazine |

| Acetylacetone (2,4-Pentanedione) |

| Ethyl Acetoacetate |

| Dibenzoylmethane |

| 1-(3-(Trifluoromethyl)cyclohexyl)-3,5-dimethyl-1H-pyrazole |

| 5-Methyl-2-(3-(trifluoromethyl)cyclohexyl)-2,4-dihydro-3H-pyrazol-3-one |

Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds

The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone for the synthesis of pyrazoles, a class of heterocycles with diverse applications. nih.govyoutube.com The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a pyrazole ring. youtube.com In the case of this compound, the reaction with various 1,3-dicarbonyl compounds is expected to proceed readily, though the substitution pattern on the hydrazine will influence the regioselectivity of the cyclization.

The general reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com When an unsymmetrical 1,3-dicarbonyl compound is used, two regioisomeric pyrazoles can be formed. The steric bulk of the 3-(trifluoromethyl)cyclohexyl group is anticipated to direct the initial condensation to the less sterically hindered carbonyl group of the dicarbonyl compound. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the hydrazine nitrogens, potentially affecting reaction rates. researchgate.net

Table 1: Representative Cyclocondensation Reactions of Substituted Hydrazines with 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Reaction Conditions | Product | Reference |

| Acetylacetone | Phenylhydrazine | Acetic Acid, Reflux | 1-Phenyl-3,5-dimethylpyrazole | nih.gov |

| Trifluoroacetylacetone | 3,5-Dialkyl-4-hydroxybenzylhydrazine | Not specified | 1-(3,5-Dialkyl-4-hydroxybenzyl)-3-methyl-5-(trifluoromethyl)pyrazole | researchgate.net |

| Ethyl acetoacetate | Hydrazine | Acetic Acid, Heat | 3-Methyl-1H-pyrazol-5(4H)-one | youtube.com |

| Hexafluoroacetylacetone | 3,5-Dialkyl-4-hydroxybenzylhydrazine | Not specified | 1-(3,5-Dialkyl-4-hydroxybenzyl)-3,5-bis(trifluoromethyl)pyrazole | researchgate.net |

This table presents examples with analogous hydrazine derivatives to illustrate the expected reactivity of this compound.

Access to Triazole and Thiadiazole Rings

The this compound moiety is a versatile precursor for the synthesis of both triazole and thiadiazole rings, which are important pharmacophores.

Triazole Synthesis:

1,2,4-Triazoles can be synthesized from hydrazine derivatives through various routes. A common method involves the reaction of the hydrazine with a compound containing a C-N-C fragment. For instance, the reaction with formamide (B127407) under microwave irradiation is a catalyst-free method for synthesizing substituted 1,2,4-triazoles. organic-chemistry.org Another approach involves a multi-component reaction, for example, between trifluoroacetimidoyl chlorides, hydrazine hydrate (B1144303), and a formyl source, to produce 3-trifluoromethyl-1,2,4-triazoles. nih.gov The presence of the 3-(trifluoromethyl)cyclohexyl substituent is not expected to impede these transformations and will be incorporated into the final triazole structure.

Thiadiazole Synthesis:

The synthesis of 1,3,4-thiadiazoles often proceeds through a thiosemicarbazide (B42300) intermediate. This compound can be converted to the corresponding thiosemicarbazide by reaction with a thiocyanate (B1210189) salt. This intermediate can then be cyclized under acidic conditions to afford the 2-amino-1,3,4-thiadiazole (B1665364) derivative. encyclopedia.pubchemmethod.com Alternatively, N,N'-acylhydrazines can be thionated using Lawesson's reagent to yield 1,3,4-thiadiazoles. organic-chemistry.org The synthesis of novel thiadiazole derivatives bearing a hydrazone moiety has also been reported through the reaction of a thiadiazolyl-acetohydrazide with aldehydes or ketones. nih.gov

Table 2: Synthetic Routes to Triazole and Thiadiazole Rings from Hydrazine Derivatives

| Heterocycle | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| 1,2,4-Triazole (B32235) | Hydrazine, Formamide | Microwave irradiation | Substituted 1,2,4-triazole | organic-chemistry.org |

| 1,2,4-Triazole | Trifluoroacetimidoyl chloride, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | TFA, Toluene, 100°C | 3-Trifluoromethyl-1,2,4-triazole | nih.gov |

| 1,3,4-Thiadiazole (B1197879) | Thiosemicarbazide, Carboxylic acid | Polyphosphate ester | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |

| 1,3,4-Thiadiazole | N,N'-Acylhydrazine | Lawesson's reagent | 2,5-Disubstituted-1,3,4-thiadiazole | organic-chemistry.org |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Aldehyde | I2, Oxidative C-S bond formation | 2-Amino-1,3,4-thiadiazole | organic-chemistry.org |

This table provides an overview of general synthetic methods applicable for the synthesis of triazoles and thiadiazoles from a substituted hydrazine like this compound.

Detailed Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcome of the transformations involving this compound.

Mechanism of Pyrazole Formation:

The formation of pyrazoles from hydrazines and 1,3-dicarbonyl compounds generally proceeds through a well-established mechanism. youtube.comrsc.org The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by dehydration to yield a hydrazone. The next step is an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, leading to a five-membered cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the stable aromatic pyrazole ring. youtube.com The regioselectivity of the initial attack is influenced by both steric and electronic factors of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov The bulky 3-(trifluoromethyl)cyclohexyl group would likely favor attack at the less sterically encumbered carbonyl group.

Mechanism of Triazole and Thiadiazole Formation:

The synthesis of 1,2,4-triazoles from hydrazides and a C1 source, such as benzene-1,3,5-triyl triformate, is proposed to proceed via the formation of an N-formyl imidohydrazide intermediate. nih.gov This intermediate then undergoes an intramolecular nucleophilic addition to form a five-membered heterocyclic intermediate, which subsequently dehydrates to yield the final 1,2,4-triazole product. nih.gov

For the formation of 1,3,4-thiadiazoles from thiosemicarbazides, the mechanism involves the acylation of the thiosemicarbazide by a carboxylic acid, followed by a cyclodehydration reaction. encyclopedia.pub This cyclization is typically promoted by strong acids like sulfuric acid or polyphosphoric acid, which facilitate the intramolecular attack of the sulfur atom onto the carbonyl carbon, followed by the elimination of a water molecule to form the aromatic thiadiazole ring. encyclopedia.pubchemmethod.com

The electronic properties of the 3-(trifluoromethyl)cyclohexyl substituent, particularly the electron-withdrawing trifluoromethyl group, can influence the nucleophilicity of the hydrazine nitrogens and the stability of any charged intermediates, thereby affecting the rates and pathways of these cyclization reactions.

Derivatization and Functionalization Strategies

Introduction of Diverse Substituents on the Hydrazine (B178648) Nitrogen Atoms

The hydrazine functional group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of various substituents that can modulate the molecule's properties.

Acylation Reactions: The nitrogen atoms of the hydrazine group are nucleophilic and readily react with acylating agents such as acyl chlorides or anhydrides. wustl.edu This reaction typically occurs under mild conditions and can lead to the formation of mono- or di-acylated products. The reaction of hydrazine with acyl chlorides or anhydrides can sometimes be complicated by the formation of 1,2-diacylhydrazines. orgsyn.org The specific outcome often depends on the stoichiometry of the reactants and the reaction conditions. For instance, anhydride (B1165640) acylation of arylhydrazines under controlled, mild conditions has been shown to selectively form acid phenylhydrazides. wustl.edu A second acylation step can then be performed to yield N,N'-diacylphenylhydrazines. wustl.edu A visible-light-mediated method for synthesizing acyl hydrazides from acylsilanes has also been reported, offering a transition-metal-free alternative. organic-chemistry.org

Alkylation Reactions: Alkylation of the hydrazine nitrogens can be achieved using alkyl halides. However, controlling the degree and position of alkylation can be challenging due to the presence of two nucleophilic nitrogen atoms, often leading to a mixture of products. A methodology for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion using a strong base like n-butyllithium at low temperatures. organic-chemistry.org This highly reactive intermediate allows for controlled sequential alkylation, providing access to mono-, di-, or even tetrasubstituted hydrazines. organic-chemistry.orglookchem.com This approach offers a more efficient and direct route compared to traditional methods that may require multiple steps and the use of protecting groups. organic-chemistry.org

Table 1: Common Reagents for Hydrazine Derivatization

| Reaction Type | Reagent Class | Specific Examples |

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |

Thiosemicarbazide (B42300) Synthesis: 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine can serve as a precursor for the synthesis of thiosemicarbazides. A general method involves the reaction of a hydrazine derivative with isothiocyanates. mdpi.comresearchgate.net For example, reacting a hydrazine with an aryl isothiocyanate can yield 1,4-disubstituted thiosemicarbazides. researchgate.net Another common route is the reaction of carbohydrazides with ammonium (B1175870) thiocyanate (B1210189). scribd.com Thiosemicarbazides can also be prepared through the reaction of hydrazonium thiocyanate in an aqueous or alcoholic solution. irjmets.com

Thiosemicarbazone Synthesis: Thiosemicarbazones are typically synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov This reaction is often catalyzed by a small amount of acid. researchgate.net For instance, N-(4-hippuric acid)thiosemicarbazide has been reacted with various carbonyl compounds to synthesize a series of thiosemicarbazone derivatives. nih.gov Similarly, thiosemicarbazones have been derived from the reaction of thiosemicarbazide with various alkyl diazinyl ketones and aldehydes. nih.gov

Table 2: Synthesis of Thiosemicarbazide and Thiosemicarbazone Derivatives

| Derivative | General Synthesis | Reactants |

| Thiosemicarbazide | Reaction with isothiocyanate | This compound + R-NCS |

| Thiosemicarbazone | Condensation reaction | Thiosemicarbazide + Aldehyde/Ketone (R'R''C=O) |

Functionalization of the Cyclohexyl Ring

Functionalizing the cyclohexyl ring of this compound presents a greater challenge, particularly due to the presence of the electron-withdrawing trifluoromethyl (CF₃) group, which deactivates the ring towards electrophilic substitution. However, several strategies could be considered.

The direct functionalization of C(sp³)–H bonds is an area of active research and could provide a route to modify the cyclohexyl ring. acs.orgacs.org For example, electrochemical methods have been developed for the α-C(sp³)–H heteroarylation of aliphatic aldehydes. acs.orgacs.org While not directly applicable to the saturated cyclohexane (B81311) ring in its current state, related strategies involving radical intermediates might be explored.

The conformational dynamics of the cyclohexane ring, including ring-flipping between chair and boat conformations, can influence reactivity. nih.govyoutube.comyoutube.com The presence and geometry of substituents can significantly affect the energy barriers for these conformational changes. nih.gov For instance, bulky substituents can alter the preferred conformation and influence the accessibility of certain positions on the ring for reaction. nih.gov

The synthesis of trifluoromethyl-containing heterocyclic compounds often utilizes trifluoromethylated building blocks. rsc.org This suggests that functionalization might be more readily achieved by starting with a pre-functionalized trifluoromethyl-cyclohexane derivative before the introduction of the hydrazine group. For example, methods for the synthesis of trifluoromethyl-substituted phenols and anilines have been developed, which could potentially be adapted to create functionalized cyclohexyl precursors. acs.org

Methods for Enhancing Detection Responses in Analytical Research (General Principles)

Due to the often low concentrations of analytes in complex matrices, methods to enhance detection sensitivity are crucial in analytical chemistry. For a compound like this compound, which lacks a strong chromophore, derivatization is a common strategy to improve its detection by techniques such as HPLC-UV, GC-MS, and fluorescence spectroscopy.

Derivatization for GC-MS and HPLC-UV: Hydrazine and its derivatives can be derivatized to increase their volatility and thermal stability for GC analysis, or to introduce a UV-absorbing or fluorescent tag for HPLC analysis. nih.govresearchgate.netnih.govindiandrugsonline.orgnih.govgoogle.com A common approach is the reaction with aldehydes or ketones to form hydrazones. nih.govindiandrugsonline.orggoogle.com For example, benzaldehyde (B42025) is often used as a derivatizing agent for hydrazine, forming a hydrazone that can be detected by HPLC-UV. nih.govindiandrugsonline.org Acetone (B3395972) is another inexpensive and effective derivatizing reagent for hydrazines, forming acetone azine which can be analyzed by headspace GC-MS. nih.govresearchgate.netnih.govacs.orgchrom-china.com This pre-column derivatization reduces the polarity of the hydrazine and generates a more stable derivative with a higher molecular weight, facilitating its detection. nih.govchrom-china.com

Fluorescent Labeling: For highly sensitive detection, fluorescent probes can be used to label the hydrazine moiety. This "turn-on" sensory mechanism can lead to a significant enhancement of the fluorescence signal upon reaction with the analyte. nih.govrsc.orgzendy.iohep.com.cn Various fluorescent probes have been developed for the detection of hydrazine in different environments. nih.govrsc.org These probes often react specifically with hydrazine to produce a highly fluorescent product, allowing for detection at very low concentrations. nih.gov The introduction of a fluorescent tag is a powerful method for trace analysis in biological and environmental samples. rsc.org

Computational and Theoretical Studies on 1 3 Trifluoromethyl Cyclohexyl Hydrazine and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a standard and reliable method for predicting the molecular geometry and electronic properties of organic molecules, including hydrazine (B178648) derivatives. imist.ma For compounds analogous to 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine, DFT calculations are typically initiated using an initial geometry that may be derived from experimental techniques like X-ray crystallography, if available. nih.gov The geometry is then optimized to find the lowest energy conformation.

A widely used functional for such calculations is Becke's three-parameter hybrid exchange-correlation functional (B3LYP), often paired with a basis set like 6-31G(d,p). imist.manih.gov This combination has demonstrated a favorable balance between computational expense and accuracy for medium-sized organic molecules. imist.ma The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

The electronic structure is also elucidated through DFT. Key parameters such as atomic charges, electronic density distributions, and electrostatic potentials can be calculated. imist.ma These properties are crucial for understanding the molecule's polarity and its interactions with other chemical species. The distribution of electron density, for instance, can highlight the electron-withdrawing or electron-donating nature of different functional groups within the molecule, such as the trifluoromethyl group.

Table 1: Representative DFT Calculation Parameters for Hydrazine Analogues

| Parameter | Typical Value/Method | Significance |

| Functional | B3LYP imist.manih.gov | Provides a balance of accuracy and computational cost for organic molecules. imist.ma |

| Basis Set | 6-31G(d,p) imist.manih.gov | Includes polarization functions for more accurate electronic distribution. imist.ma |

| Initial Geometry | X-ray diffraction data nih.gov | Provides a starting point close to the actual molecular structure. nih.gov |

| Calculated Properties | Bond lengths, bond angles, dihedral angles, atomic charges, electronic density imist.ma | Defines molecular geometry and electronic characteristics. imist.ma |

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations, particularly those derived from DFT, provide a quantitative framework for assessing the reactivity and stability of molecules like this compound. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO energy gap generally suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. For hydrazine derivatives, the presence of electron-withdrawing groups, such as the trifluoromethyl group, can significantly influence the energies of these orbitals and, consequently, the molecule's reactivity.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a more comprehensive picture of the molecule's stability and reactivity profile. For example, a higher chemical hardness value implies greater stability and lower reactivity.

Table 2: Key Reactivity Descriptors from Quantum Chemical Analysis

| Descriptor | Formula | Interpretation |

| HOMO Energy (E_HOMO) | - | Related to the electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Related to the electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and chemical reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Represents the molecule's ability to attract electrons. |

Conformational Analysis of the Trifluoromethylated Cyclohexyl Moiety

The cyclohexyl ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric strain. researchgate.net The presence of a bulky and strongly electronegative trifluoromethyl group on the ring introduces significant conformational preferences. Computational methods are invaluable for exploring the potential energy surface of the 1-(3-(trifluoromethyl)cyclohexyl) moiety to identify the most stable conformations.

In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic interactions. For a trifluoromethyl group, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial substituents or hydrogen atoms.

Computational conformational analysis involves systematically rotating bonds and calculating the energy of each resulting conformer. This allows for the construction of a potential energy landscape, from which the global minimum energy conformation and the energy barriers between different conformers can be determined. This information is critical for understanding how the shape of the molecule influences its physical properties and biological activity. In a related study of a cyclohexyl-containing hydrazine derivative, the cyclohexane (B81311) ring was found to adopt a chair conformation. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational methods can be used to map out the entire reaction pathway, including the structures of transition states and intermediates.

For instance, in a study on the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides and hydrazine hydrate (B1144303), a plausible reaction mechanism was proposed based on computational insights and experimental observations. nih.gov The proposed mechanism involved the initial coupling of the trifluoroacetimidoyl chloride with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate. nih.gov This intermediate then undergoes further reactions, such as cyclization and dehydration, to form the final product. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the correct reactants and products. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. dntb.gov.uanih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is then mapped with properties such as d_norm, which highlights regions of close intermolecular contact.

In studies of related fluorinated and nitrogen-containing heterocyclic compounds, Hirshfeld surface analysis has shown that H···H, C···H, and various heteroatom···H interactions are often the most significant contributors to the crystal packing. dntb.gov.uanih.gov For a molecule like this compound, this analysis would be crucial for understanding its solid-state properties and polymorphism.

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

| Contact Type | Description | Potential Significance for the Target Compound |

| H···H | Interactions between hydrogen atoms on adjacent molecules. dntb.gov.ua | Likely a major contributor to the overall packing. dntb.gov.ua |

| C···H/H···C | Interactions between carbon and hydrogen atoms. dntb.gov.ua | Significant for defining the shape and packing of the hydrocarbon backbone. dntb.gov.ua |

| N···H/H···N | Hydrogen bonding involving the hydrazine nitrogen atoms. nih.gov | Crucial for forming specific supramolecular architectures. nih.gov |

| F···H/H···F | Interactions involving the fluorine atoms of the trifluoromethyl group. nih.gov | Important for directing the crystal packing due to the electronegativity of fluorine. nih.gov |

| F···F | Interactions between fluorine atoms on neighboring molecules. nih.gov | Can contribute significantly to the packing in fluorine-rich compounds. nih.gov |

Applications As a Synthetic Building Block in Academic Research

Precursor for Nitrogen-Containing Heterocycles

The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles. The presence of the 3-(trifluoromethyl)cyclohexyl substituent can significantly influence the physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, of the resulting heterocyclic compounds. nih.gov This makes 1-(3-(trifluoromethyl)cyclohexyl)hydrazine an attractive starting material in medicinal chemistry and materials science.

The Knorr pyrazole (B372694) synthesis and related methodologies represent the most common application of hydrazines in heterocycle formation. youtube.com These reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent, such as β-ketoesters or enones, to form the pyrazole ring. bibliomed.orgorganic-chemistry.org

The reaction of this compound with a 1,3-diketone proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The use of an unsymmetrical diketone can lead to the formation of two regioisomers. However, the electronic properties of the substituents on the diketone can direct the regioselectivity of the reaction. mdpi.com For instance, reacting the title hydrazine with trifluoroacetylacetone would likely yield a pyrazole with the trifluoromethyl group at either the 3- or 5-position of the ring. Research on similar fluorinated precursors shows that these reactions can be carried out under mild conditions, often in refluxing ethanol. nih.govresearchgate.net

Similarly, pyrazolines, which are partially saturated analogs of pyrazoles, can be synthesized by reacting the hydrazine with α,β-unsaturated aldehydes or ketones. organic-chemistry.orgbohrium.com The reaction typically involves a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization. bohrium.com

Table 1: Representative Synthesis of Pyrazoles from Hydrazine Derivatives

| Starting Hydrazine | 1,3-Dicarbonyl Precursor | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylhydrazine | 1,3-Diketone | N,N-dimethylacetamide, Room Temp. | 1-Aryl-3,4,5-substituted pyrazole | organic-chemistry.org |

| Hydrazine Monohydrate | β-CF3-1,3-Enyne | Not specified | Trifluoromethylated pyrazoline | nih.gov |

| (3,5-Dichlorophenyl)hydrazine | Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Ethanol, Reflux | 1-Aryl-5-(trifluoromethyl)pyrazole | bibliomed.org |

| Phenylhydrazine | 2-Trifluoroacetyl-1,3-indanedione | Acid-catalyzed | Fused 3-trifluoromethylpyrazole | mdpi.com |

1,2,4-Triazoles are another class of heterocycles readily accessible from hydrazine precursors. organic-chemistry.orgfrontiersin.org Multi-component reactions have been developed for the efficient construction of 3-trifluoromethyl-1,2,4-triazoles. nih.govnih.gov In a typical approach, a hydrazine reacts with a trifluoroacetimidoyl chloride to form a trifluoroacetimidohydrazide intermediate. This intermediate then cyclizes with a one-carbon source, such as an orthoformate, to furnish the 1,2,4-triazole (B32235) ring. nih.govresearchgate.net By substituting hydrazine hydrate (B1144303) with this compound in such a sequence, novel N-substituted triazoles can be synthesized.

Fused triazole systems, such as triazolo[4,3-b]pyridazines, can also be prepared. mdpi.com These syntheses often involve the construction of a suitable heterocyclic intermediate that already contains a hydrazine moiety or is subsequently reacted with one, leading to the annulation of the triazole ring. mdpi.comresearchgate.net

Table 2: General Methodologies for 1,2,4-Triazole Synthesis

| Hydrazine Source | Key Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Trifluoroacetimidoyl chlorides, Benzene-1,3,5-triyl triformate | Toluene, 100°C, Acid catalyst | 3-Trifluoromethyl-1,2,4-triazole | nih.govnih.gov |

| Hydrazines | Formamide (B127407) | Microwave irradiation | Substituted 1,2,4-triazole | organic-chemistry.org |

| Aryl hydrazines | Paraformaldehyde, NH4OAc, Alcohols | Electrochemical | 1-Aryl-1,2,4-triazole | organic-chemistry.org |

The synthesis of 1,3,4-thiadiazoles can be achieved from hydrazine derivatives. A common method involves the conversion of a hydrazine into a hydrazide (acyl hydrazine) by reaction with a carboxylic acid or its derivative. This acyl hydrazine is then reacted with a sulfurizing agent. nih.gov Modern methods utilize elemental sulfur in the presence of a base to facilitate the cyclization of an acyl hydrazine with a suitable carbon source, like a nitroalkane, to form the 1,3,4-thiadiazole (B1197879) ring. nih.gov

Therefore, this compound can be readily acylated and subsequently subjected to these sulfur-mediated cyclization conditions to produce 2,5-disubstituted-1,3,4-thiadiazoles bearing the 3-(trifluoromethyl)cyclohexyl moiety. The versatility of this method allows for the incorporation of a wide range of functional groups. nih.gov Other sulfur-containing heterocycles can also be synthesized using elemental sulfur or other sulfur transfer reagents. organic-chemistry.orgresearchgate.net

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. researchgate.net The reaction of this compound with two equivalents of an aldehyde or ketone results in the formation of a symmetrical azine (a 2,3-diazabuta-1,3-diene). researchgate.netnih.gov This reaction typically proceeds under mild conditions, often catalyzed by a small amount of acid. If the hydrazine is reacted with a single equivalent of a carbonyl compound, the corresponding hydrazone is formed. These hydrazones are stable intermediates that can be isolated or used in situ for subsequent reactions, such as the synthesis of other heterocycles. researchgate.net The dehydrogenative coupling of alcohols with hydrazine, catalyzed by ruthenium complexes, also provides a direct route to symmetrical azines. nih.gov

Development of Complex Molecular Architectures Bearing Trifluoromethyl and Cyclohexyl Fragments

The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov The trifluoromethyl group is particularly effective in this regard. The 3-(trifluoromethyl)cyclohexyl motif, therefore, serves as a valuable, lipophilic, and metabolically robust scaffold.

By using this compound as a starting point, this specific fragment can be integrated into larger, more complex molecular structures. For example, its use in the synthesis of fused-ring pyrazoles, analogous to the reaction of 4-trifluoromethylphenylhydrazine with 2-acetyl-1,3-indanedione, can generate novel tricyclic systems. mdpi.com These complex architectures are of interest in drug discovery programs and materials science, where the unique properties imparted by the trifluoromethylcyclohexyl group can be exploited.

Role in Catalyst Development for Organic Transformations

While direct use of this compound in catalyst development is not widely documented, its structural features suggest potential applications. Hydrazine and its derivatives can act as ligands in transition metal catalysis. For instance, hydrazine itself has been shown to coordinate to ruthenium pincer complexes, which are active catalysts for dehydrogenation reactions. nih.gov

Furthermore, the heterocyclic products derived from this hydrazine, such as pyrazoles and triazoles, are well-known N-donor ligands for a variety of metal catalysts used in cross-coupling reactions and other organic transformations. nih.gov The electronic properties of these ligands can be fine-tuned by the substituents on the ring. The presence of the electron-withdrawing trifluoromethyl group on the cyclohexyl substituent of the N1-position would electronically influence the resulting heterocyclic ligand, potentially modulating the activity and selectivity of the metal center to which it is coordinated.

Exploration in Medicinal Chemistry Research

Design and Synthesis of Derivatives for Biological Evaluation

The design of novel bioactive compounds often involves the synthesis of a series of derivatives to explore the chemical space around a lead scaffold. For trifluoromethylated hydrazine-containing compounds, several synthetic strategies are employed to generate analogs for biological testing.

One common approach involves the modification of a core hydrazide structure. For instance, in the case of related aromatic analogs like 4-(trifluoromethyl)benzohydrazide, the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides has been reported. nih.gov This involves reacting the parent hydrazide with various isocyanates to introduce alkyl chains of varying lengths. nih.gov Another synthetic route is the reaction of the hydrazide with aldehydes or ketones to form hydrazones, which introduces a diverse range of substituents. nih.gov

The synthesis of the core trifluoromethylated precursor itself is a critical step. For example, 4-(trifluoromethyl)benzohydrazide can be prepared from 4-(trifluoromethyl)benzoic acid via a two-step process involving esterification followed by hydrazinolysis. nih.gov While specific synthetic routes for 1-(3-(trifluoromethyl)cyclohexyl)hydrazine are not extensively detailed in the provided information, analogous methods for creating trifluoromethylated building blocks are well-established. These often involve cyclocondensation reactions using a trifluoromethyl-containing building block like ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov

The synthesis of N'-alkyl hydrazides can also be achieved through a three-step process involving the installation, alkylation, and subsequent removal of a trifluoroacetyl protecting group. nih.gov This method allows for the introduction of various alkyl groups onto the hydrazine (B178648) nitrogen.

The following table summarizes synthetic approaches for related trifluoromethylated hydrazine derivatives:

| Starting Material | Reagents | Product Type | Reference |

| 4-(Trifluoromethyl)benzohydrazide | Alkyl isocyanates | N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide | Aldehydes/Ketones | Hydrazones | nih.gov |

| 4-(Trifluoromethyl)benzoic acid | 1. Methanol, H₂SO₄2. Hydrazine hydrate (B1144303) | 4-(Trifluoromethyl)benzohydrazide | nih.gov |

| Amino acid derived hydrazides | 1. Trifluoroacetic anhydride2. Alcohols (Mitsunobu) or Alkyl halides3. Reductive or hydrolytic cleavage | N'-Alkyl hydrazides | nih.gov |

Structure-Activity Relationship (SAR) Studies in Related Trifluoromethylated Hydrazine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For trifluoromethylated hydrazine scaffolds, several SAR studies on related analogs provide valuable insights.

In a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the length of the N-alkyl chain was found to significantly impact inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For AChE inhibition, longer alkyl chains, specifically tridecyl and pentadecyl, were identified as the most potent. nih.gov Conversely, for BuChE inhibition, optimal activity was observed with shorter alkyl chains, from C5 to C7. nih.gov

In another study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide, the nature of the substituent on the benzylidene moiety played a crucial role in cholinesterase inhibition. nih.gov The introduction of a 4-(trifluoromethyl)benzylidene group resulted in the most potent AChE inhibitor in the series. nih.gov Positional isomerism of substituents also influenced activity; for instance, moving a bromo substituent from the para to the ortho or meta position on the benzylidene ring improved activity against BuChE. nih.gov

For antibacterial activity, SAR studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives revealed that bromo and trifluoromethyl substitutions on the phenyl ring resulted in the most potent compounds against several strains of S. aureus. nih.gov

These studies highlight the importance of systematic structural modifications to identify key pharmacophoric features and optimize biological activity.

Computational Approaches in Medicinal Chemistry Research (e.g., molecular docking, QSAR for understanding interactions)

Computational methods are increasingly integral to modern drug discovery, providing insights into drug-receptor interactions and guiding the design of new compounds. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been applied to understand the behavior of trifluoromethylated hydrazine analogs.

Molecular docking studies have been used to elucidate the binding modes of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides with cholinesterases. nih.gov These studies suggest that the compounds act as non-covalent inhibitors, positioning themselves in close proximity to the active site triad (B1167595) of the enzyme. nih.gov Similarly, for benzylidenehydrazine (B8809509) derivatives as α-amylase inhibitors, molecular docking revealed that the most potent compound exhibited predominantly hydrogen bonding with the enzyme. nih.gov

QSAR studies have also been employed to correlate the structural features of compounds with their biological activities. For a series of piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor, both hologram QSAR (HQSAR) and comparative molecular field analysis (CoMFA) were used to develop predictive models of binding affinity. nih.gov These models can be used to predict the activity of related compounds and guide the design of new ligands. nih.gov

In another example, molecular docking and DFT (Density Functional Theory) studies were conducted on synthesized oxazine (B8389632) derivatives to investigate their antibacterial activity. ekb.eg The docking studies revealed that derivatives with a 4-chlorobenzamide (B146232) group showed higher potency as antibacterial agents by inhibiting TetR. ekb.eg

These computational approaches, often used in concert with experimental studies, provide a powerful platform for understanding the molecular basis of activity and for the rational design of new therapeutic agents.

Modulatory Effects on Biological Targets (e.g., enzyme inhibition research)

Trifluoromethylated hydrazine derivatives have been investigated for their modulatory effects on various biological targets, with a significant focus on enzyme inhibition.

A notable area of research has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have demonstrated moderate, dual inhibition of both AChE and BuChE. nih.gov Several of these compounds exhibited IC₅₀ values for AChE that were superior to the clinically used drug rivastigmine (B141). nih.gov Hydrazones derived from 4-(trifluoromethyl)benzohydrazide also showed dual inhibition of both cholinesterases, with some derivatives being more potent inhibitors of BuChE. nih.gov The most potent AChE inhibitor from this series was found to exhibit a mixed-type inhibition mechanism. nih.gov

Beyond cholinesterases, hydrazones of 4-(trifluoromethyl)benzohydrazide have been reported to inhibit other enzymes, including bacterial DNA gyrase, FabH (β-ketoacyl-acyl carrier protein synthase III), and urease. mdpi.com Benzylidenehydrazine derivatives have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes. nih.gov Kinetic studies revealed that the most potent of these compounds acts as a non-competitive inhibitor of α-amylase. nih.gov

The following table summarizes the enzyme inhibitory activities of related trifluoromethylated hydrazine compounds:

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE, BuChE | Moderate, dual inhibitors; some more potent than rivastigmine for AChE. | nih.gov |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE, BuChE | Dual inhibitors; substituent-dependent potency and selectivity. | nih.gov |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | DNA gyrase, FabH, Urease | Reported inhibitory activity. | mdpi.com |

| Benzylidenehydrazine derivatives | α-Amylase | Identified as inhibitors; non-competitive inhibition mechanism. | nih.gov |

Antimicrobial Activity Studies of Related Compounds in vitro

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Hydrazine-containing compounds have been explored for their potential antimicrobial properties.

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been evaluated for their activity against Mycobacterium tuberculosis and nontuberculous mycobacteria. nih.gov While some activity was observed, it was generally mild. nih.gov

In contrast, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown promising results. nih.gov Several of these novel compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Notably, these compounds not only inhibited bacterial growth but also prevented the formation of biofilms by MRSA and E. faecalis, and were effective at eradicating preformed biofilms. nih.gov

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have also been reported as potential antimicrobial agents active against Gram-positive and Gram-negative bacteria, mycobacteria, yeasts, and molds. nih.gov

The following table presents a summary of the in vitro antimicrobial activity of related compounds:

| Compound Class | Tested Organisms | Key Findings | Reference |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Mycobacterium tuberculosis, nontuberculous mycobacteria | Mild antimycobacterial activity. | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria (including MRSA and E. faecalis) | Effective growth inhibitors; prevented and eradicated biofilms. | nih.gov |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | Gram-positive and Gram-negative bacteria, mycobacteria, yeasts, molds | Reported broad-spectrum antimicrobial potential. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Methodologies

The cyclohexane (B81311) ring in 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine can exist in different stereoisomeric forms, each of which could exhibit distinct biological activities and material properties. Consequently, the development of stereoselective synthesis methods is a critical future direction.

Detailed research in related areas has shown the importance of controlling stereochemistry. For instance, a practical stereoselective synthesis has been reported for an α-trifluoromethyl-α-alkyl epoxide, a key pharmaceutical intermediate. nih.gov This was achieved through a chiral auxiliary-controlled asymmetric trifluoromethylation, yielding a high diastereomeric ratio of 86:14, which could be further purified to over 99.5:0.5 through crystallization. nih.gov Such methodologies could be adapted for the synthesis of specific stereoisomers of this compound.

Furthermore, the synthesis of trifluoromethylated cyclohexane and cyclohexene (B86901) derivatives has been achieved via a stepwise Robinson annulation, demonstrating that the reaction conditions can influence the final structure. rsc.org The development of catalytic asymmetric methods to control the stereochemistry of the trifluoromethyl group and the hydrazine (B178648) substituent on the cyclohexane ring will be a significant area of research. This could involve chiral catalysts or reagents to achieve high enantioselectivity and diastereoselectivity.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of novel compounds for screening and development is often accelerated by high-throughput techniques. Flow chemistry and automated synthesis are at the forefront of this evolution.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better reproducibility, and the ability to telescope multiple reaction steps. syrris.com Automated flow chemistry systems, such as the FlowSyn Automated Loop Filling (FlowSyn Auto-LF™) system, enable the rapid generation of compound libraries by running multiple experiments with various reagents under different conditions. labmanager.comtechnologynetworks.com This approach would be highly beneficial for exploring the chemical space around this compound by systematically varying substituents and reaction parameters.

Moreover, continuous flow processes have been successfully developed for the synthesis of fluorinated compounds. For example, a two-step continuous gas/liquid–liquid/liquid flow process has been used to prepare 4-fluoropyrazole derivatives from diketone, fluorine gas, and hydrazine starting materials. tib.eu The integration of such techniques could enable a more efficient and scalable synthesis of this compound and its derivatives. The use of immobilized catalysts in flow reactors, as demonstrated with a trifluoromethyl-substituted pyridine-oxazoline ligand for the synthesis of benzosultams, presents another avenue for creating stable and reusable catalytic systems for continuous production. acs.org

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Limited | Easily Scalable |

| Reproducibility | Variable | High |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Automation | Complex | Readily automated for library synthesis |

| Integration | Difficult to integrate multiple steps | Can telescope multiple operations |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental work. For a compound like this compound, advanced computational modeling can provide significant insights.

Time-dependent density functional theory (TD-DFT) can be used to predict the absorption and emission wavelengths of organic fluorophores, which is crucial for applications in materials science. clemson.edu Research has benchmarked various exchange-correlation energy functionals to accurately model the fluorescence of organic scintillating molecules, identifying the M06-2X functional as particularly effective. clemson.edu Such computational studies could predict the photophysical properties of derivatives of this compound.

Furthermore, computational models are being developed to predict reaction outcomes and plan synthetic routes. chemistryworld.com These models can help in understanding the influence of the trifluoromethyl group on the reactivity of the hydrazine moiety and the cyclohexane ring. The unique properties of the trifluoromethyl group, such as its strong electron-withdrawing nature, can significantly impact a molecule's conformation, acidity, and metabolic stability. nih.gov Computational modeling can help to quantify these effects and predict the most favorable reaction pathways, saving time and resources in the laboratory.

Expanding Applications in Materials Science and Organic Electronics Research

The introduction of fluorine atoms into organic molecules can dramatically alter their electronic properties, making them suitable for applications in materials science and organic electronics. rsc.org The trifluoromethyl group, in particular, is known to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve the stability of materials against oxidative degradation. rsc.org

Fluorinated polymers are already used as insulating layers in organic field-effect transistors (OFETs). rsc.org Research is ongoing to fine-tune the properties of these materials, for instance, by using fluorine-based crosslinkers to improve the interface between the dielectric and the organic semiconductor. rsc.org Derivatives of this compound could be investigated as building blocks for new polymers or as standalone materials in organic electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。